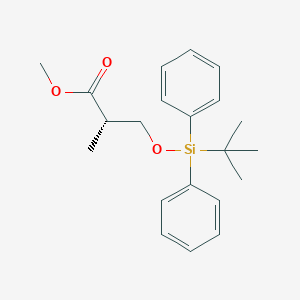
Trityl Olmesartan Medoxomil
Descripción general
Descripción
Synthesis Analysis
The synthesis of tritylolmesartan medoxomil, a key intermediate in the production of olmesartan medoxomil (OM), has been refined through a one-pot three-component assembly process. This optimized method starts from commercially available precursors and yields tritylolmesartan medoxomil with high purity (up to 97.5% by HPLC) and efficiency, averaging about 90% yield per synthetic step on a 300g scale. The process is streamlined, reducing the number of unit operations and the volume of organic solvents used, which is beneficial for industrial-scale production .
Molecular Structure Analysis
The molecular structures of N-tritylolmesartan ethyl and N-tritylolmesartan medoxomil were determined using single-crystal X-ray diffraction (SCXRD). Contrary to previous reports, the SCXRD study revealed that these intermediates exist exclusively as N-2-trityl regioisomers, with the trityl substituent attached to the N-2 nitrogen atom of the tetrazole ring. This finding necessitates a revision of the reported structural formula and systematic chemical names for these compounds .
Chemical Reactions Analysis
During the synthesis of OM, an unusual detritylation of tritylated tetrazole was observed under basic conditions. This detritylation appears to be a common feature among tetrazole-containing Sartan molecules, which could impact the synthesis and purity of the final product .
Physical and Chemical Properties Analysis
The physicochemical properties of the process-related impurities of OM were characterized using various analytical techniques. Differential scanning calorimetry (DSC), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI) were employed to fully characterize the N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of OM. The NMR signals for 1H, 13C, and 15N were fully assigned, providing detailed information about the impurities' structures and properties .
Aplicaciones Científicas De Investigación
Gestión de la Hipertensión
Trityl Olmesartan Medoxomil se utiliza principalmente en el tratamiento de la hipertensión. Actúa como un antagonista del receptor de la angiotensina II, lo que ayuda a reducir la presión arterial al evitar que la angiotensina II se una a sus receptores, lo que provoca la vasodilatación .
Reducción del Riesgo de Enfermedades Cardiovasculares
Al controlar la hipertensión de manera efectiva, this compound contribuye a la reducción de los riesgos asociados con las enfermedades cardiovasculares. La presión arterial controlada puede conducir a una disminución en la probabilidad de accidente cerebrovascular, ataque cardíaco y otras complicaciones relacionadas con el corazón .
Desarrollo de Formulaciones Farmacéuticas
El compuesto se utiliza en el desarrollo de formulaciones farmacéuticas, en particular comprimidos. Se ha realizado investigación sobre el diseño, desarrollo y caracterización de comprimidos preparados por compresión directa, asegurando una alta tasa de disolución del ingrediente activo .
Estudios de Caracterización Fisicoquímica
This compound está sujeto a varios estudios de caracterización fisicoquímica para comprender mejor sus propiedades. Técnicas como la microscopía electrónica de barrido (SEM), la calorimetría de barrido diferencial (DSC) y la espectroscopia infrarroja de transformada de Fourier (FT-IR) se utilizan para garantizar la compatibilidad con los excipientes .
Análisis de Impurezas Relacionadas con el Proceso
En la síntesis de ingredientes farmacéuticos activos (API), this compound se analiza para detectar impurezas relacionadas con el proceso. Comprender estas impurezas es crucial para el control de calidad del producto farmacéutico final .
Síntesis de Profármacos
Este compuesto sirve como intermedio en la síntesis de profármacos como olmesartan medoxomil. Los profármacos son compuestos inactivos que se metabolizan en un fármaco activo dentro del cuerpo, ofreciendo ventajas como una mejor biodisponibilidad o una reducción de los efectos secundarios .
Investigación sobre la Administración Transdérmica
La investigación sobre sistemas de administración transdérmica para this compound está en curso. Estos sistemas podrían proporcionar una vía alternativa de administración, lo que podría mejorar el cumplimiento del paciente y la estabilidad del fármaco .
Tecnología de Nanocristales
El compuesto también se explora en el contexto de la tecnología de nanocristales para la administración de fármacos. Los nanocristales pueden mejorar la solubilidad y la biodisponibilidad de los fármacos de baja solubilidad en agua, haciéndolos más efectivos a dosis más bajas .
Mecanismo De Acción
Mode of Action
Olmesartan, the active metabolite of Trityl Olmesartan Medoxomil, acts by blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II . It interacts reversibly at the AT1 and AT2 receptors of many tissues and has slow dissociation kinetics . Its affinity for the AT1 receptor is 12,500 times greater than the AT2 receptor . By blocking the action of angiotensin II, Olmesartan inhibits vasoconstriction, reduces the secretion of aldosterone and vasopressin, decreases cardiac stimulation, and reduces renal reabsorption of sodium .
Pharmacokinetics
This compound is a prodrug that is hydrolyzed to Olmesartan during absorption from the gastrointestinal tract . The pharmacokinetic data of Olmesartan were well described by a two-compartment linear model with first-order absorption and an absorption lag-time . Factors influencing the clearance of Olmesartan include age, bodyweight, sex, patient status, and renal function . Severe renal impairment could cause a clearance decrease of ≥30% .
Result of Action
The result of Olmesartan’s action is reduced blood pressure and lower aldosterone levels, leading to reduced cardiac activity and increased excretion of sodium . This leads to improved cardiac function, reduced afterload, increased cardiac output, and prevention of ventricular hypertrophy and remodeling .
Action Environment
The absorption of this compound is influenced by the pH of the intestinal environment . It is predominantly anionic at intestinal pH, and human organic anion transporting polypeptide 2B1 (OATP2B1), expressed in the small intestine, is involved in its absorption . The naringin-sensitive transport system contributes to the improved intestinal absorption of this compound compared with its parent drug, Olmesartan .
Análisis Bioquímico
Biochemical Properties
Trityl Olmesartan Medoxomil interacts with various enzymes and proteins. It is a substrate for the human organic anion transporting polypeptide 2B1 (OATP2B1), which is expressed in the small intestine and is involved in the absorption of various acidic drugs . It is also known to interact with a large number of drugs .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been observed to have a higher uptake in Caco-2 cells compared to olmesartan . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to the active metabolite, olmesartan, during absorption from the gastrointestinal tract . Olmesartan is a selective AT1 subtype angiotensin II receptor antagonist, blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied, particularly in relation to its stability and degradation. During the process development for multigram-scale synthesis of this compound, two principal regioisomeric process-related impurities were observed along with the final active pharmaceutical ingredient .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, oral this compound exhibits dose-dependent antihypertensive effects in several rat and dog models . The most marked effects are seen in high plasma renin models, when compared with normal or low renin types .
Metabolic Pathways
This compound is involved in various metabolic pathways. After oral administration, it is rapidly absorbed and undergoes rapid de-esterification through the gastrointestinal tract, giving rise to the active metabolite olmesartan .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is a substrate for OATP2B1, and the naringin-sensitive transport system contributes to the improved intestinal absorption of this compound compared with its parent drug, olmesartan .
Subcellular Localization
As a prodrug, it is converted to the active metabolite olmesartan in the gastrointestinal tract, which then exerts its effects at the molecular level .
Propiedades
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H44N6O6/c1-5-17-41-49-43(47(3,4)57)42(45(55)58-31-40-32(2)59-46(56)60-40)53(41)30-33-26-28-34(29-27-33)38-24-15-16-25-39(38)44-50-51-52-54(44)48(35-18-9-6-10-19-35,36-20-11-7-12-21-36)37-22-13-8-14-23-37/h6-16,18-29,57H,5,17,30-31H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOPLMOXIPGJIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H44N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162785 | |
| Record name | Tritylolmesartan medoxomil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
800.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144690-92-6 | |
| Record name | Tritylolmesartan medoxomil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144690-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tritylolmesartan medoxomil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144690926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tritylolmesartan medoxomil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRITYLOLMESARTAN MEDOXOMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8591TIT360 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Trityl Olmesartan Medoxomil?
A1: this compound itself does not have direct therapeutic applications. It serves as a key intermediate in the synthesis of olmesartan medoxomil. [, , , , , , , , , ] Various research papers detail different synthetic routes and optimization strategies for producing this compound, ultimately aiming for higher yield and purity of the final drug product. [, , , , , , , , , ]
Q2: What is the significance of the trityl group in this compound?
A2: The trityl group acts as a protecting group during the multistep synthesis of olmesartan medoxomil. [, , , , , , , , , ] Its presence prevents unwanted side reactions at the nitrogen atom of the tetrazole ring. This group is later removed (deprotected) under controlled conditions to yield the final active pharmaceutical ingredient (API), olmesartan medoxomil. [, , , , , , , , , ]
Q3: A previous study mentioned the existence of regioisomers for this compound. Can you elaborate on this?
A3: Research has revealed that the trityl group in this compound specifically attaches to the N-2 nitrogen atom of the tetrazole ring, not the N-1 nitrogen as previously thought. [] This finding necessitates a revision of the reported structural formula and systematic chemical names for this compound and other related sartan intermediates. []
Q4: What analytical techniques are commonly employed to characterize and quantify this compound?
A4: Researchers utilize a combination of techniques to study this compound. This includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the structure and confirm the regioisomerism of the compound. []
- High-Resolution Mass Spectrometry (HRMS): To determine the molecular weight and identify any impurities. []
- X-Ray Diffraction (XRD): Used to determine the crystal structure of this compound, particularly in its solvate form. [, ]
A5: Researchers have successfully synthesized solvate crystals of this compound, specifically with acetone as the solvent. [, ] These solvate crystals exhibit different physicochemical properties compared to the non-solvated form. This is particularly relevant for optimizing the purification and isolation processes during the synthesis of olmesartan medoxomil. [, ]
Q5: What are the challenges associated with the deprotection of this compound?
A6: Removing the trityl group to obtain olmesartan medoxomil requires careful optimization. [, , , , ] Researchers have explored different deprotection methods, focusing on:
- Choice of Acid: Dilute hydrochloric acid is commonly used, but the concentration needs to be controlled to avoid the formation of impurities. [, ]
- Solvent System: A two-phase system, often employing ethyl acetate and an aqueous phase, is preferred for efficient separation of the deprotected product. [, , , ]
- Workup Procedure: Specific steps like washing with toluene, adjusting pH, and crystallization are crucial for achieving high purity. [, , , ]
Q6: Are there any efforts to improve the synthesis of this compound?
A7: Yes, researchers are actively developing new synthetic approaches to make the production of this compound more efficient and cost-effective. One notable approach is the development of one-pot, three-component assembly methods. [] This strategy aims to simplify the synthetic route, reduce the number of steps, and ultimately improve the overall yield of this compound. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


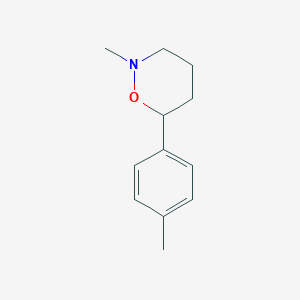

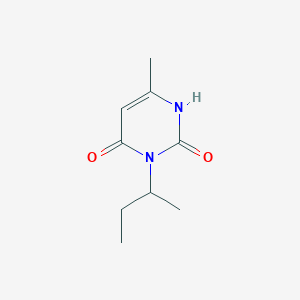

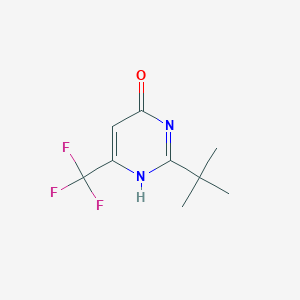
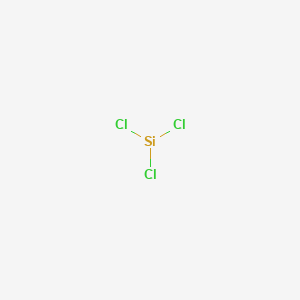
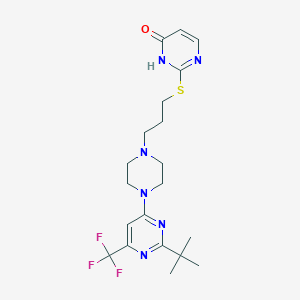
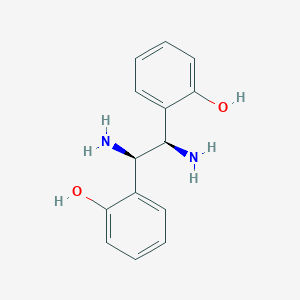
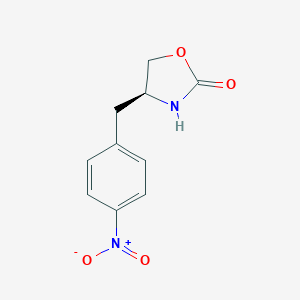
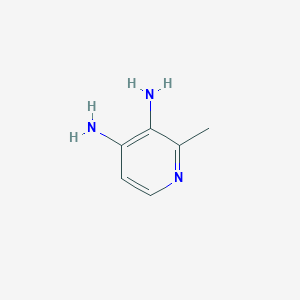
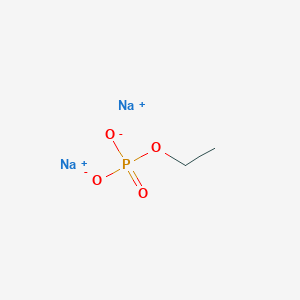
![(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol](/img/structure/B107510.png)
